[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)
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Overview
Description
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azetidine ring, an oxazole ring, and a methanol group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the azetidine and oxazole rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol: This compound is similar in structure but lacks the bis(methanesulfonic acid) component.
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, hydrochloride: Another similar compound with a different counterion.
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, sulfate: Similar structure with a sulfate counterion.
Uniqueness
The presence of the bis(methanesulfonic acid) component in [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) imparts unique properties to the compound, such as increased solubility and stability
Properties
IUPAC Name |
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2CH4O3S/c10-4-6-1-7(9-11-6)5-2-8-3-5;2*1-5(2,3)4/h1,5,8,10H,2-4H2;2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINKWKWYNJERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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